2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one
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Overview
Description
2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one is an organic compound characterized by the presence of two cyclopentyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one typically involves the reaction of cyclopentyl derivatives under specific conditions. One common method involves the use of cyclopentylmagnesium bromide, which reacts with cyclopentanone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine
- 1-(Cyclopent-2-en-1-yl)propan-2-one
- 2-(Cyclopent-1-en-1-yl)acetic acid
Uniqueness
2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one is unique due to its dual cyclopentyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62939-74-6 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-1-cyclopentylethanone |
InChI |
InChI=1S/C12H18O/c13-12(11-7-3-4-8-11)9-10-5-1-2-6-10/h5,11H,1-4,6-9H2 |
InChI Key |
QQAMEXQCEBTSME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CC2=CCCC2 |
Origin of Product |
United States |
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